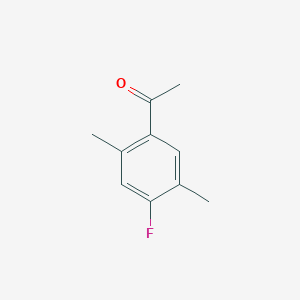
Acetic acid, bromo-, 1-naphthalenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bromo-, 1-naphthalenylmethyl ester: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a bromine atom, and the esterification involves a 1-naphthalenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bromo-, 1-naphthalenylmethyl ester typically involves the bromination of acetic acid followed by esterification with 1-naphthalenylmethanol. The bromination is usually carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the resulting bromoacetic acid with 1-naphthalenylmethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetic acid, bromo-, 1-naphthalenylmethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid, bromo-, 1-naphthalenylmethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of acetic acid, bromo-, 1-naphthalenylmethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-naphthalenylmethanol, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, bromo-, methyl ester: Similar in structure but with a methyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, ethyl ester: Contains an ethyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, phenyl ester: Features a phenyl group instead of a 1-naphthalenylmethyl group.
Uniqueness: The presence of the 1-naphthalenylmethyl group in acetic acid, bromo-, 1-naphthalenylmethyl ester imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from other bromoacetic acid esters and enhances its utility in specific applications.
Eigenschaften
CAS-Nummer |
59956-74-0 |
|---|---|
Molekularformel |
C13H11BrO2 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI-Schlüssel |
MNPRQAITEQTGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)


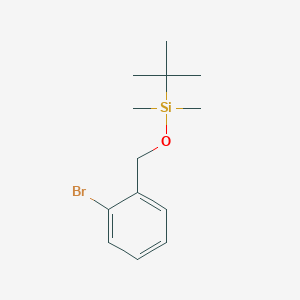
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
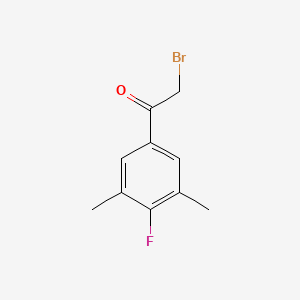
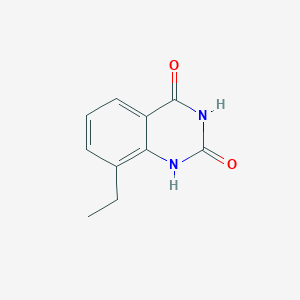



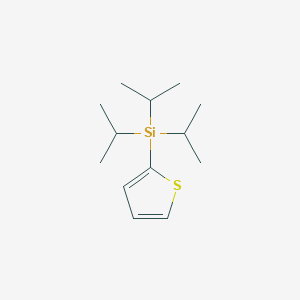
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
